beta-Hydroxyisovaleric acid

Übersicht

Beschreibung

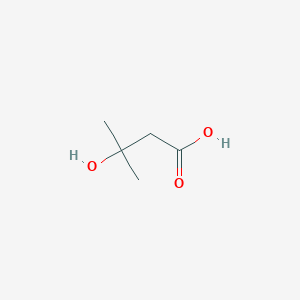

Beta-hydroxyisovaleric acid (BHIV, C₅H₁₀O₃), also known as 3-hydroxy-3-methylbutanoic acid, is a metabolite derived from the catabolism of the branched-chain amino acid leucine. It is synthesized via the enzymatic conversion of α-ketoisocaproate (α-KIC) by a soluble dioxygenase in the liver, acting as a "safety valve" to prevent toxic accumulation of α-KIC . BHIV is clinically significant as a biomarker for biotin deficiency, with elevated urinary levels indicating impaired leucine metabolism due to reduced activity of biotin-dependent methylcrotonyl-CoA carboxylase (MCC) . It is also linked to metabolic disorders such as isovaleric acidemia and type II diabetes, where accelerated leucine catabolism correlates with increased urinary BHIV excretion .

BHIV has dual roles:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Beta-Hydroxyisovaleric acid can be synthesized through the reaction of diacetone alcohol with sodium hypochlorite. The reaction is carried out at low temperatures (0°C to 10°C) to ensure the stability of the reactants and products. The reaction mixture is then acidified with hydrochloric acid and extracted with ethyl acetate to obtain the free acid .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of biotechnological methods. For instance, Escherichia coli can be genetically engineered to produce this compound through the decarboxylative condensation of pyruvate molecules, followed by reduction and dehydration reactions .

Types of Reactions:

Oxidation: this compound can undergo oxidation to form 3-methylcrotonic acid.

Reduction: It can be reduced to form 3-hydroxy-3-methylbutanol.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like thionyl chloride can be used for substitution reactions.

Major Products:

Oxidation: 3-Methylcrotonic acid.

Reduction: 3-Hydroxy-3-methylbutanol.

Substitution: Various substituted derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

Biochemical Properties

BHIVA is categorized as a hydroxy fatty acid and is involved in several metabolic pathways:

- Role in Metabolism : BHIVA plays a critical role in protein and fatty acid metabolism, influencing energy regulation within the body. It is linked to the modulation of enzymes that govern fatty acid and cholesterol metabolism, as well as hormonal regulation including insulin and glucagon .

- Molecular Characteristics :

Metabolic Disorders

BHIVA has garnered attention for its potential therapeutic applications in treating metabolic disorders such as obesity and type 2 diabetes. Research indicates that BHIVA may serve as a biomarker for diagnosing these conditions and could be targeted for drug development .

- Clinical Trials : BHIVA is under investigation in clinical trials aimed at understanding its effects on glucose handling and metabolic health in various populations, including older adults .

Muscle Wasting and Cachexia

BHIVA has shown promise in addressing muscle wasting conditions associated with diseases such as cancer, chronic kidney disease, and age-related sarcopenia. Studies suggest that BHIVA can:

- Inhibit Protein Degradation : It has been observed to inhibit protein degradation while stimulating protein synthesis in muscle tissues, particularly in cachectic mice models .

- Enhance Muscle Function : BHIVA administration has been linked to improvements in muscle function and performance, which is crucial for patients undergoing treatments that lead to muscle loss .

Case Study Overview

A systematic review of studies exploring BHIVA's impact on metabolic health reveals varied outcomes:

| Study | Population | Intervention | Outcome |

|---|---|---|---|

| Clinical Trial NCT03018496 | Older adults | BHIVA supplementation | Improved glucose handling |

| Animal Study on Cachexia | Mice with MAC16 tumors | BHIVA administration | Increased protein synthesis and reduced muscle degradation |

| Isotope Tracing Study | Healthy adults | Stable isotope labeled HMB | Determined turnover rates of HMB in plasma |

These studies highlight the compound's potential across different demographics and health conditions.

Analytical Methods

Recent advancements have facilitated the study of BHIVA through innovative analytical techniques:

Wirkmechanismus

Beta-Hydroxyisovaleric acid exerts its effects through several mechanisms:

Protein Synthesis: It enhances protein synthesis via the mTOR pathway.

Protein Degradation: It inhibits protein degradation through the ubiquitin pathway.

Sarcolemmal Integrity: It increases sarcolemmal integrity by converting to hydroxymethylglutaryl-CoA.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally and Functionally Similar Compounds

Beta-Hydroxyisovaleric Acid vs. Beta-Methylcrotonic Acid

Key Difference : BHIV is a saturated hydroxy acid, while beta-methylcrotonic acid is an unsaturated metabolite. BHIV serves as a downstream detoxification product, whereas beta-methylcrotonic acid directly reflects MCC dysfunction.

BHIV vs. 3-Hydroxyvaleric Acid

Key Difference : BHIV has a branched methyl group, whereas 3-hydroxyvaleric acid is a straight-chain hydroxy acid. Their distinct structures correlate with different metabolic pathways and disease associations.

BHIV vs. Beta-Hydroxy-Beta-Methylbutyrate (HMB)

BHIV and HMB are often used interchangeably, but nuances exist:

- Chemical Identity : HMB is the conjugate base of BHIV (i.e., deprotonated form). Both share the same molecular formula (C₅H₁₀O₃) .

- Supplement Forms :

- Functional Focus :

BHIV vs. 2-Hydroxyisobutyric Acid

Key Difference: BHIV is endogenous, while 2-hydroxyisobutyric acid is primarily microbial.

Research Findings and Clinical Implications

- Diabetes : Urinary BHIV levels are elevated in type II diabetes, even without ketosis, indicating dysregulated leucine catabolism .

- Biotin Deficiency : BHIV is a sensitive early marker, with smokers and pregnant women at higher risk .

- Muscle Health : HMB supplementation (3 g/day) reduces muscle protein breakdown and improves strength in athletes .

Biologische Aktivität

Beta-Hydroxyisovaleric acid (BHIVA), also known as 3-hydroxyisovaleric acid, is a naturally occurring organic compound derived from the metabolism of leucine, an essential branched-chain amino acid. This compound plays a crucial role in various metabolic processes, particularly in protein and fatty acid metabolism, and has garnered attention for its potential therapeutic applications in metabolic disorders such as obesity and type 2 diabetes. This article explores the biological activity of BHIVA, focusing on its metabolic roles, regulatory functions, and implications for health.

BHIVA is a significant metabolite in the catabolism of branched-chain amino acids (BCAAs), specifically leucine. The conversion of leucine into BHIVA involves several enzymatic steps that are crucial for maintaining metabolic homeostasis. The enzyme responsible for this conversion is dependent on vitamin B6, highlighting the importance of this vitamin in BCAA metabolism .

Key Functions:

- Energy Metabolism : BHIVA influences energy metabolism by regulating the activity of enzymes involved in lipid and cholesterol metabolism. It has been shown to modulate the expression of genes related to energy expenditure, thus playing a role in weight management and metabolic health .

- Hormonal Regulation : BHIVA impacts hormonal pathways, particularly those involving insulin and glucagon, which are critical for glucose homeostasis. This regulation may contribute to its potential use as a biomarker for metabolic disorders .

- Protein Synthesis : As a metabolite of leucine, BHIVA is involved in stimulating muscle protein synthesis, which is vital for muscle maintenance and growth, especially in aging populations or those undergoing physical stress .

Clinical Implications and Case Studies

Research has indicated that BHIVA may serve as a biomarker for various health conditions, particularly those associated with metabolic dysfunction. Elevated levels of BHIVA have been observed in individuals with biotin deficiency and certain metabolic disorders.

Case Study Overview:

- Biotin Deficiency : Elevated levels of 3-hydroxyisovaleric acid have been linked to biotin deficiency. In a study involving smokers and individuals on anticonvulsant therapy, increased urinary excretion of BHIVA was noted as a sensitive indicator of biotin depletion at the tissue level .

- Muscle Wasting : A randomized controlled trial investigated the effects of beta-hydroxy-beta-methylbutyrate (HMB), a metabolite related to BHIVA, on muscle wasting in critically ill patients. Although HMB did not significantly reduce muscle loss, it improved amino acid metabolism and overall health outcomes .

Research Findings

Recent studies have highlighted the multifaceted roles of BHIVA in metabolism:

Q & A

Basic Research Questions

Q. What is the role of beta-hydroxyisovaleric acid (3-HIA) as a biomarker for biotin deficiency, and how can it be quantified in biological samples?

- Methodological Answer : 3-HIA is a sensitive biomarker for biotin deficiency, as its urinary levels rise due to impaired activity of biotin-dependent methylcrotonyl-CoA carboxylase (MCC). Quantification involves urine analysis via gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). Studies recommend correcting for creatinine levels to account for urinary dilution. Elevated 3-HIA is observed in biotin-deficient populations, including smokers and individuals on ketogenic diets .

Q. How is this compound synthesized in the leucine degradation pathway, and what enzymes regulate its production?

- Methodological Answer : 3-HIA is derived from leucine via α-ketoisocaproate (KIC) through mitochondrial β-oxidation. The critical enzyme, MCC, catalyzes the conversion of 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA. Biotin acts as a cofactor for MCC; deficiency disrupts this step, diverting metabolites toward 3-HIA synthesis. In vitro assays using purified MCC or stable isotope tracing in cell models can elucidate flux dynamics .

Advanced Research Questions

Q. How can researchers resolve conflicting data on this compound's association with muscle performance in clinical studies?

- Methodological Answer : Discrepancies arise from variations in study design, such as dosage (1.5–3 g/day HMB-Ca vs. HMB-FA), population (athletes vs. sedentary individuals), and endpoints (muscle protein synthesis vs. recovery). Controlled trials should standardize supplementation forms (calcium-bound vs. free acid), monitor biotin status, and employ dual-energy X-ray absorptiometry (DEXA) for muscle mass quantification. Confounding factors like diet and exercise protocols must be rigorously controlled .

Q. What methodological challenges arise when interpreting 3-HIA levels as a sole indicator of biotin status?

- Methodological Answer : While 3-HIA is sensitive to biotin deficiency, its levels are influenced by non-biotin factors, including genetic polymorphisms in MCC, renal function, and concurrent medications (e.g., anticonvulsants). Researchers should pair 3-HIA with complementary biomarkers (e.g., propionylcarnitine, urinary biotin) and validate findings in controlled dietary studies. Longitudinal designs are critical to distinguish transient fluctuations from chronic deficiency .

Q. What are the analytical challenges in isolating and characterizing this compound in complex biological matrices?

- Methodological Answer : 3-HIA’s polarity and low volatility complicate GC analysis without derivatization. LC-MS/MS with hydrophilic interaction chromatography (HILIC) columns improves sensitivity. Stability studies indicate storage at -20°C in amber vials to prevent degradation. Internal standards (e.g., deuterated 3-HIA) enhance quantification accuracy. Matrix effects in urine require normalization using creatinine or standard addition methods .

Q. How do in vitro and in vivo models differ in studying this compound's metabolic effects?

- Methodological Answer : In vitro models (e.g., hepatocyte cultures) allow precise manipulation of biotin levels and MCC activity but lack systemic feedback. In vivo models (e.g., biotin-deficient mice) reveal tissue-specific responses but require careful monitoring of diet-induced confounding. Combining both approaches with isotope-resolved metabolomics (e.g., ¹³C-leucine tracing) bridges mechanistic and physiological insights .

Q. What strategies optimize the detection of this compound in large-scale metabolomic studies?

- Methodological Answer : High-throughput LC-MS platforms with automated sample preparation (e.g., solid-phase extraction) reduce variability. Data preprocessing tools (e.g., XCMS, MetaboAnalyst) assist in peak alignment and noise reduction. Cohort stratification by biotin intake and genetic profiling (e.g., MCC mutations) enhances biological interpretation. Open-access databases (HMDB, FooDB) provide reference spectra .

Q. How does stereochemistry impact the biological activity and analytical characterization of this compound?

- Methodological Answer : 3-HIA lacks chiral centers, simplifying its synthesis and analysis compared to stereoisomeric metabolites. However, enantiomeric impurities in synthetic batches (e.g., from racemic precursors) must be ruled out via chiral chromatography or nuclear magnetic resonance (NMR). Studies comparing natural vs. synthetic 3-HIA should confirm structural identity using high-resolution MS and ¹H-NMR .

Eigenschaften

IUPAC Name |

3-hydroxy-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-5(2,8)3-4(6)7/h8H,3H2,1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXFYFNCPONWUHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20211535 | |

| Record name | beta-Hydroxyisovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Hydroxyisovaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000754 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

625-08-1 | |

| Record name | 3-Hydroxyisovaleric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Hydroxyisovaleric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Hydroxyisovaleric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15344 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | beta-Hydroxyisovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-3-methylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-HYDROXYISOVALERIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3F752311CD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Hydroxyisovaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000754 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

65 - 67 °C | |

| Record name | 3-Hydroxyisovaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000754 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.